4-tert-Amylphenol

Catalog No.
S594037
CAS No.
80-46-6
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Amylphenol

CAS Number

80-46-6

Product Name

4-tert-Amylphenol

IUPAC Name

4-(2-methylbutan-2-yl)phenol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3

InChI Key

NRZWYNLTFLDQQX-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)O

Solubility

less than 1 mg/mL at 79° F (NTP, 1992)
0.00 M
Soluble in alcohol, ether, benzene, chloroform.
In water, 1.68X10+2 m/L at 25 °C

Synonyms

p-tert-Amylphenol; 4-(1,1-dimethylpropyl)phenol; p-tert-Pentylphenol; 4-t-Amylphenol; 4-t-Pentylphenol; 4-tert-Pentylphenol; Amilfenol; BirexSE; NSC 403672; NSC 4965;

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O

Scientific Research Applications

Environmental Fate and Effects Research:

4-tert-Amylphenol is an endocrine-disrupting chemical (EDC) and has been studied for its potential effects on aquatic organisms. Researchers have investigated its presence in the environment, its persistence, and its impact on various species. For example, a study published in the journal Aquatic Toxicology examined the effects of 4-tert-Amylphenol on the reproduction of fathead minnows [].

Material Science Research:

4-tert-Amylphenol is a component of some polymers and resins. Researchers have studied its properties and potential applications in various materials science fields. For instance, a study published in the Journal of Applied Polymer Science explored the use of 4-tert-Amylphenol as a flame retardant in epoxy resins [].

4-tert-Amylphenol is an organic compound classified as an alkylphenol, with the chemical formula C11H16OC_{11}H_{16}O and a CAS number of 80-46-6. This compound appears as a white to pale yellow solid, typically in the form of briquettes or flakes. It has a melting point of approximately 88-89 °C and a boiling point of 255 °C, with a density of 0.96 g/cm³. Notably, it is insoluble in water, with a solubility of about 37 mg/L at 20 °C, and exhibits a flash point of 111 °C, indicating its flammable nature .

Limited research is available on the specific mechanism of action of 4-tert-Amylphenol. However, due to its structural similarity to estrogen, it was previously investigated for its potential to bind to estrogen receptors and mimic estrogenic effects []. However, further research is needed to confirm this mechanism.

4-tert-Amylphenol is classified as a harmful and toxic substance. Here are some safety concerns:

  • Toxicity: Harmful if swallowed or inhaled and causes severe skin burns and eye damage []. It is also suspected of damaging fertility or the unborn child and causing organ damage [].
  • Aquatic toxicity: It is toxic to aquatic life and can have long-lasting effects on aquatic ecosystems [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling this compound.
  • Handle in a well-ventilated area and avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to local regulations.

  • Acid-Base Reactions: When reacted with bases, it generates heat and may initiate polymerization.
  • Sulfonation: The compound can be sulfonated readily using concentrated sulfuric acid, producing heat during the reaction.
  • Nitration: It reacts rapidly with nitric acid, which can lead to explosive outcomes when heated.
  • Oxidation: The compound can react with strong oxidizing agents, generating hazardous byproducts .

4-tert-Amylphenol has been studied for its biological activity, particularly as an estrogen receptor ligand. This suggests potential applications in endocrine disruption studies. Additionally, it is recognized for its toxicity; it can be absorbed through the skin and is harmful if ingested. The compound has been classified as moderately toxic, with hazardous fumes released upon decomposition .

The synthesis of 4-tert-Amylphenol primarily involves the alkylation of phenol using isoamylene under acidic conditions. Isoamylene is derived from the dehydration of corresponding alcohols or through backcracking processes. The purification process typically includes fractional distillation and recrystallization from solvents such as ether .

4-tert-Amylphenol finds various applications across different industries:

  • Manufacture of Resins: It is used to produce oil-soluble resins.
  • Biocides: The compound serves as an intermediate for organic mercury germicides and pesticides.
  • Demulsifiers: Employed in oil fields to separate water from oil.
  • Fragrances: Used in the production of aromatic compounds .

Studies on 4-tert-Amylphenol have highlighted its interactions with biological systems and other chemicals. The compound's role as an estrogen receptor ligand indicates potential endocrine-disrupting properties. Moreover, its reactivity profile suggests significant interactions with strong acids and bases, leading to various byproducts that could pose environmental and health risks .

Several compounds share structural similarities with 4-tert-Amylphenol. Below is a comparison highlighting their unique features:

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
4-tert-Butylphenol98-54-4C10H14O99.2238Used in surface coatings
4-tert-Pentylphenol80-46-6C11H16O94.7255Lower acute oral toxicity than others
Phenol108-95-2C6H6O40.5182Basic structure for many derivatives
4-tert-Octylphenol140-66-5C14H22ONot specifiedNot specifiedHigher molecular weight

4-tert-Amylphenol stands out due to its specific alkyl chain length and unique reactivity profile compared to these similar compounds. Its applications in resin manufacturing and biocides further differentiate it from others in this category .

Physical Description

P-tert-pentylphenol appears as colorless needles or beige solid. (NTP, 1992)
PelletsLargeCrystals; PelletsLargeCrystals, Liquid

Color/Form

White crystals
Colorless needles

XLogP3

3.9

Boiling Point

504.5 °F at 760 mm Hg , 280° F at 15 mm Hg, 491-513° F (NTP, 1992)
262.5 °C

Flash Point

232 °F (NTP, 1992)
232 °F (111 °C) (Open cup)

Density

0.9624 at 68 °F (NTP, 1992)
0.962 at 20 °C/4 °C

LogP

log Kow = 4.03

Melting Point

190 to 205 °F (NTP, 1992)
95.0 °C
94-95 °C

UNII

6NP9LYK846

Related CAS

31366-95-7 (mono-hydrochloride salt)
53404-18-5 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 230 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 225 of 230 companies with hazard statement code(s):;
H302 (49.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (41.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (36.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (12.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (56.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg
2.00X10-3 mm Hg at 25 °C (ext)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Impurities

2-tert-amylphenol, 2,4-di-tert-amylphenol

Other CAS

80-46-6

Associated Chemicals

p-tert-Amylphenol potassium salt; 53404-18-5
p-tert-Amylphenol sodium salt; 31366-95-7

Wikipedia

P-tert-pentylphenol

Use Classification

Agrochemicals -> Bactericides

Methods of Manufacturing

...By condensation of tert-pentanol or 2-methyl-3-butanol with phenol in presence of aluminum chloride: Huston, Hsieh, J Am Chem Soc 58, 439 (1936); Huston et al, J Am Chem Soc 67, 899 (1945).
p-tert-Amylphenol (PTAP) or 4-(1,1-dimethylpropyl)phenol is commercially produced by the alkylation of phenol with isoamylene under acidic catalysis. Isoamylene is a mixture of 2-methyl-1-butene and 2-methyl-2-butene, which is produced by dehydration of the corresponding alcohol or backcracking of the corresponding methyl ether ... 4-tert-Amylphenol is purified to its typical assay of by fractional distillation.
Condensation of tert-pentanol with phenol with aluminum chloride catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Phenol, 4-(1,1-dimethylpropyl)-: ACTIVE
Commercially produced by the alkylation of phenol with isoamylene under acidic catalysis.

Clinical Laboratory Methods

P-TERT-AMYLPHENOL WAS DETECTED IN INFANT BLOOD BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY USING A MU BONDAPAK C18 COLUMN & 50:49:5:0.5 METHYL CYANIDE-WATER-ACETIC ACID AS MOBILE PHASE. THE PHENOLS WERE DETECTED IN SERUM OF OREGON INFANTS.

Dates

Modify: 2023-08-15

4-tert-Pentylphenoxyalkyl derivatives - Histamine H

Dorota Łażewska, Agnieszka Olejarz-Maciej, Maria Kaleta, Marek Bajda, Agata Siwek, Tadeusz Karcz, Agata Doroz-Płonka, Urszula Cichoń, Kamil Kuder, Katarzyna Kieć-Kononowicz
PMID: 30404719   DOI: 10.1016/j.bmcl.2018.10.048

Abstract

The synthesis and biological activity of 4-tert-pentylphenoxypropyl derivatives are described in this manuscript. All compounds (except one) showed human histamine H
receptor affinity with K
values below 760 nM. The inhibitory activity toward human monoamine oxidase B (hMAO B) was evaluated using a fluorometric Amplex-Red assay, and most of the compounds were effective in the submicromolar range. Among them, 1-(3-(4-tert-pPentylphenoxy)propyl)pyrrolidine (5) exhibited hMAO B inhibitory activity with an IC
value of 4.5 nM. In addition, hMAO B inhibition by 5 was shown to be non-competitive and reversible. Further, recently described potent histamine H
receptor ligands - 4-tert-pentylphenoxyalkyl derivatives (with a 4-8 carbon spacer) - were evaluated for hMAO B inhibitory activity, and some of them displayed activity in the submicromolar range. Selected compounds were also tested for human MAO A (hMAO A) inhibitory potencies and exhibited no activity. Moreover, molecular modeling studies were carried out for tested compounds to explain their molecular mechanism of hMAO B inhibition and the selectivity of compounds for hMAO B over hMAO A.


Novel mechanisms of biotransformation of p-tert-amylphenol by bacteria and fungi with special degradation abilities and simultaneous detoxification of the disinfectant

Rabea Schlueter, Anja Röder, Nadine Czekalski, Daniel Gliesche, Annett Mikolasch, Frieder Schauer
PMID: 24158734   DOI: 10.1007/s00253-013-5312-0

Abstract

The compound p-tert-amylphenol (p-(1,1-dimethylpropyl)phenol) is a widely used disinfectant belonging to the group of short branched-chain alkylphenols. It is produced in or imported into the USA with more than one million pounds per year and can be found in the environment in surface water, sediments, and soil. We have investigated for the first time the biotransformation of this disinfectant and the accumulation of metabolites by five bacterial strains, three yeast strains, and three filamentous fungi, selected because of their ability to transform either aromatic or branched-chain compounds. Of the 11 microorganisms tested, one yeast strain and three bacteria could not transform the disinfectant despite of a very low concentration applied (0.005%). None of the other seven organisms was able to degrade the short branched alkyl chain of p-tert-amylphenol. However, two yeast strains, two filamentous fungi, and two bacterial strains attacked the aromatic ring system of the disinfectant via the hydroxylated intermediate 4-(1,1-dimethyl-propyl)-benzene-1,2-diol resulting in two hitherto unknown ring fission products with pyran and furan structures, 4-(1,1-dimethyl-propyl)-6-oxo-6-H-pyran-2-carboxylic acid and 2-[3-(1,1-dimethyl-propyl)-5-oxo-2H-furan-2-yl]acetic acid. While the disinfectant was toxic to the organisms applied, one of the ring cleavage products was not. Thus, a detoxification of the disinfectant was achieved by ring cleavage. Furthermore, one filamentous fungus formed sugar conjugates with p-tert-amylphenol as another mechanism of detoxification of toxic environmental pollutants. With this work, we can also contribute to the allocation of unknown chemical compounds within environmental samples to their parent compounds.


Test concentration setting for fish in vivo endocrine screening assays

James R Wheeler, Grace H Panter, Lennart Weltje, Karen L Thorpe, Organization for Economic Co-operation and Development, United States Environmental Protection Agency
PMID: 23481302   DOI: 10.1016/j.chemosphere.2013.01.102

Abstract

Fish in vivo screening methods to detect endocrine active substances, specifically interacting with the hypothalamic-pituitary-gonadal axis, have been developed by both the Organization for Economic Co-operation and Development (OECD) and United States Environmental Protection Agency (US-EPA). In application of these methods, i.e. regulatory testing, this paper provides a proposal on the setting of test concentrations using all available acute and chronic data and also discusses the importance of avoiding the confounding effects of systemic toxicity on endocrine endpoints. This guidance is aimed at reducing the number of false positives and subsequently the number of inappropriate definitive vertebrate studies potentially triggered by effects consequent to systemic, rather than endocrine, toxicity. At the same time it provides a pragmatic approach that maximizes the probability of detecting an effect, if it exists, thus limiting the potential for false negative outcomes.


Single-laboratory validation of a method for the determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection

Tommy Phillips, Adrian Burns, Kenneth McManus, Warren Bontoyan
PMID: 20629411   DOI:

Abstract

A single-laboratory validation study was conducted for an LC method using UV detection for the simultaneous determination of the active ingredients o-phenylphenol (OPP), p-tert-amylphenol (PTAP), and o-benzyl-p-chlorophenol (OBPCP) in disinfectant formulations. Samples were extracted, the extracts diluted with acidified methanol, and the active ingredients separated by LC with a gradient mobile phase and quantified by using UV detection at 285 nm. For each active ingredient, the RSD was < or = 3.7%, and the intermediate reproducibility was < or = 3.4%. The active ingredient content of the spiked samples analyzed in this study ranged from 0.075 to 10.1% for the individual phenol active ingredients. The average recovery ranges were 86.7-104.9, 82.8-115.6, and 91.6-114.7% for the active ingredients OPP, PTAP, and OBPCP, respectively, for the concentration range of 0.075-10.1%. This method, with a relatively short chromatographic run time (about 15 min), proved to be reliable and convenient for analyses of products or samples containing all or a combination of these phenol active ingredients.


Effects of a weak oestrogenic active chemical (4-tert-pentylphenol) on pair-breeding and F1 development in the fathead minnow (Pimephales promelas)

G H Panter, T H Hutchinson, K S Hurd, J Bamforth, R D Stanley, J R Wheeler, C R Tyler
PMID: 20106537   DOI: 10.1016/j.aquatox.2009.12.019

Abstract

A fish full life-cycle (FFLC) is the most comprehensive test to determine reproductive toxicity of chemicals to fish and this is likely to apply equally to endocrine active chemicals (EACs). However, FFLC tests use large numbers of animals, are expensive and time consuming. Alternative chronic tests, to the FFLC, potentially include sensitive life-stage windows of effect, such as sexual differentiation, early gonadal development and reproduction. In this paper, a fish pair-breeding study was applied to assess the biological effects of a weak environmental oestrogen, 4-tert-pentylphenol (4TPP), on reproduction and subsequent development of the F1 generation. The results of this study were then compared with the results for a published FFLC study, with this chemical. Fathead minnows (Pimephales promelas) were held in pairs and their reproductive performance assessed over two concurrent 21-day periods, the first without exposure to the test chemical, followed by the second with exposure to the test chemical, in a flow-through system at 25+/-1 degrees C. Embryos from two pairs, per treatment, were subsequently grown up in clean water until 90 days post-hatch to assess developmental effects of the parental exposure on the F1 generation. Nominal (measured geometric mean, time weighted) test concentrations of 4TPP were 56 (48), 180 (173) and 560 (570) microg l(-1). A significant decrease in fecundity was observed in all 4TPP exposed fish (mean number of eggs spawned per pair and number of spawns per pair) when compared to the solvent control. Vitellogenin (VTG) was significantly elevated in F0 males exposed to 560 microg 4TPPl(-1). Somatic endpoints, secondary sexual characteristics (SSC) and gonadosomatic index (GSI) were not affected by the 4TPP exposure. In the F1 generation, there were no treatment-related effects on hatching success, survival, growth, SSC or GSI. Histological examination of the gonads of the F1 fish revealed no treatment-related effects on sex ratio, sexual differentiation or sexual development. However, plasma VTG concentrations were significantly elevated in F1 male fish, derived from parents that had previously been exposed to 4TPP at concentrations of > or = 180 microg l(-1). These data show that the reproductive performance test is suitable for detecting weak environmental oestrogenic chemicals and that exposure of adult fish to oestrogens can result in altered biomarker expression (VTG) of the F1 generation. Our findings indicate that the reproductive performance test was as sensitive for detecting effects on reproduction when compared with a published FFLC test for 4TPP.


In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines

Maria Davoren, Andrew M Fogarty
PMID: 16678383   DOI: 10.1016/j.tiv.2006.03.005

Abstract

The cytotoxicity of three biocidal agents frequently employed as active ingredients in phenolic-based disinfectants, were evaluated in three established fish cell lines (EPC, CHSE and RTG-2). Cell viability was assessed using two fluorescent indicator dyes, Alamar Blue for metabolism and neutral red for lysosomal activity. Total protein content was also quantified as a measure of cell detachment. In order to evaluate the sensitivity of the cell cultures, the results obtained were compared with toxicity data obtained from a previous study with the same three compounds and the in vivo lethality test with rainbow trout. Results from this study established that each of the three cell lines ranked the tested chemicals in the same order of toxicity as the in vivo test; however, the cell cultures were found to be an order of magnitude less sensitive than whole fish studies with the same compounds. The chemical sodium o-benzyl-p-chlorophenol was consistently ranked the most toxic of the tested compounds with each cell line and the endpoints employed. The rank order of toxicity was always sodium o-benzyl-p-chlorophenol > sodium p-tertiary amylphenol > sodium o-phenylphenol. The EPC cells were found to be the most sensitive cell line tested based on Alamar Blue IC(50) data, and the Alamar Blue assay was consistently found to be the most sensitive endpoint of the three cytotoxicity assays employed.


Cleaning validation 1: development and validation of a chromatographic method for the detection of traces of LpHse detergent

José Zayas, Héctor Colón, Omar Garced, Leyda M Ramos
PMID: 16406440   DOI: 10.1016/j.jpba.2005.10.049

Abstract

A high performance liquid chromatography (HPLC) method for the detection of traces of LpHse (4-tert-amylphenol and 2-phenylphenol) has been developed and validated. The method was shown to be linear in the range from 0.5 to 10.00 ppm in solution. The method was also shown to be accurate with a recovery of up to 95% by area response for amylphenol and up to 94% by area response for phenylphenol from metal surfaces (4''x4'' un-polished 304 stainless steel plates) by means of swab material. The reproducibility of the method was determined to be 1.61% by area response and 1.52% by height response for amylphenol and 5.40% by area response and 13.77% by height response for phenylphenol from solutions reported as the pooled relative standard deviation. The developed method was also shown to be rugged by comparisons of different preparations by different analysts. The limit of detection was established to be 0.076 ppm by peak area, 0.079 ppm by peak height for amylphenol and 0.34 ppm by peak area, 0.82 ppm by peak height for phenylphenol from solution, and 1.77 ppb by peak area, 1.23 ppm by peak height for amylphenol and 1.23 ppm by peak area, 1.44 ppm by peak height for phenylphenol from recovery from metal studies. The limit of quantitation was established to be 0.25 ppm by peak area, 0.26 ppm by peak height for amylphenol and 1.14 ppm by peak area, 2.73 ppm by peak height for phenylphenol from solution, and 3.89 ppm by peak area, 4.11 ppm by peak height for amylphenol and 4.11 ppm by peak area, 4.79 ppm by peak height for phenylphenol from recovery from metal plates studies. This method can be employed to determine the presence of LpHse residues in cleaned equipments where the detergent was used.


Development of chronic tests for endocrine active chemicals. Part 1. An extended fish early-life stage test for oestrogenic active chemicals in the fathead minnow (Pimephales promelas)

G H Panter, T H Hutchinson, K S Hurd, J Bamforth, R D Stanley, S Duffell, A Hargreaves, S Gimeno, C R Tyler
PMID: 16483677   DOI: 10.1016/j.aquatox.2006.01.004

Abstract

An extended early-life stage test (based on OECD test guideline 210) was developed to allow the evaluation of a weak environmental oestrogen, 4-tert-pentyphenol (4TPP), on sexual differentiation and gonadal development. Fathead minnow (Pimephales promelas) embryos were exposed to three concentrations of 4TPP (56, 180 and 560 microg l(-1)) in a flow-through system, at 25+/-1 degrees C, for <107 days post-hatch (dph). In addition, some embryos were exposed to 180 microg 4TPPl(-1) until 30 or 60 dph, after which they were exposed to dilution water only until 107 dph. At 30, 60 and 107 dph fish were evaluated for growth and gonadal development (via histology), and at 107 dph fish were also evaluated for secondary sexual characteristics (SSC), gonadosomatic index (GSI) and plasma vitellogenin (VTG). There were no effects of 4TPP on hatching success or survival, however, there was a delay in the time taken for embryos to hatch (560 microg 4TPPl(-1)). No treatment-related effects were observed on fish growth, with the exception of at 107 dph when the condition factor in female fish was reduced in all 4TPP continuous exposure treatments. Plasma VTG was only elevated in female fish exposed to 180 microg 4TPPl(-1) and inhibition of gonadal growth (GSI) occurred only in females exposed to 560 microg 4TPPl(-1). Histological examination of the gonads revealed delays and disruption in male sexual differentiation and development (180 microg 4TPPl(-1)) and no testicular tissue was observed in any fish exposed to 560 microg 4TPPl(-1). Mixed gonads (predominately testes with a scattering of primary oocytes) were present in fish exposed to all doses of 180 microg 4TPPl(-1) at 107 dph. Feminisation of the reproductive ducts (formation of an ovarian like cavity) occurred in the testis of all males exposed to 180 microg l(-1), regardless of length of 4TPP exposure. Results indicate that the period of 30-60 dph appears to be the sensitive window for disruption of formation of the reproductive duct and this effect is not reversible when the fish are transferred to dilution water. The data also show that this integrative test is suitable for the detection of a weak environmental oestrogen and comparisons of these results with that of a fish full life-cycle, in medaka, indicate that this test could be a suitable surrogate for a fish full life-cycle.


Effects of 4-tert-pentylphenol on the gene expression of P450 11beta-hydroxylase in the gonad of medaka (Oryzias latipes)

Hirofumi Yokota, Tatsuo Abe, Makoto Nakai, Hidekazu Murakami, Chizumi Eto, Yoshikuni Yakabe
PMID: 15642637   DOI: 10.1016/j.aquatox.2004.10.017

Abstract

Alkylphenols including 4-tert-pentylphenol (4-PP) have been shown to alter sexual differentiation in fish due to their estrogenic properties. Medaka (Oryzias latipes) is so sensitive to these substances because morphological sex reversal and testis-ova induction are well developed in the exposed males. However, little work has been done to characterize the molecular effects of estrogenic substances on the morphological and gonadal feminization in male fish. Cytochrome P450 11beta-hydroxylase (P450(11beta)) is a key steroidogenic enzyme in production of 11-ketotestosterone which is the predominant androgen in male fish. In this study, we cloned a cDNA encoding medaka testicular P450(11beta), and then investigated the gene expression of P450(11beta) in the testes of genetically male medaka exposed to 4-PP. The cDNA contains 1740 nucleotides that encode a protein of 543 amino acids, which shares 68.9% and 73.4% homology with testicular P450(11beta)s from Japanese eel (Anguilla japonica) and rainbow trout (Oncorhynchus mykiss), respectively. HeLa cells transfected with an expression vector containing the open reading frame of medaka P450(11beta) cDNA showed 11beta-hydroxylating activity in the presence of exogenous testosterone. Analysis of tissue distribution by RT-PCR showed great abundance of P450(11beta) mRNA in testis. In the partial life-cycle exposure with 4-PP, morphologically sex-reversal was observed in XY medaka exposed to 4-PP concentrations of > or =238 microg/L. Furthermore, exposure to 4-PP completely inhibited P450(11beta) mRNA expression in the gonads of sex-reversed XY fish at 60-day posthatch. These results suggest that xeno-estrogen 4-PP may have inhibitory effects on the synthesis of testicular 11-oxygenated androgens through downregulation of P450(11beta) expression in the genetically male fish.


Inactivation of surrogate coronaviruses on hard surfaces by health care germicides

Rachel L Hulkower, Lisa M Casanova, William A Rutala, David J Weber, Mark D Sobsey
PMID: 21256627   DOI: 10.1016/j.ajic.2010.08.011

Abstract

In the 2003 severe acute respiratory syndrome outbreak, finding viral nucleic acids on hospital surfaces suggested surfaces could play a role in spread in health care environments. Surface disinfection may interrupt transmission, but few data exist on the effectiveness of health care germicides against coronaviruses on surfaces.
The efficacy of health care germicides against 2 surrogate coronaviruses, mouse hepatitis virus (MHV) and transmissible gastroenteritis virus (TGEV), was tested using the quantitative carrier method on stainless steel surfaces. Germicides were o-phenylphenol/p-tertiary amylphenol) (a phenolic), 70% ethanol, 1:100 sodium hypochlorite, ortho-phthalaldehyde (OPA), instant hand sanitizer (62% ethanol), and hand sanitizing spray (71% ethanol).
After 1-minute contact time, for TGEV, there was a log(10) reduction factor of 3.2 for 70% ethanol, 2.0 for phenolic, 2.3 for OPA, 0.35 for 1:100 hypochlorite, 4.0 for 62% ethanol, and 3.5 for 71% ethanol. For MHV, log(10) reduction factors were 3.9 for 70% ethanol, 1.3 for phenolic, 1.7 for OPA, 0.62 for 1:100 hypochlorite, 2.7 for 62% ethanol, and 2.0 for 71% ethanol.
Only ethanol reduced infectivity of the 2 coronaviruses by >3-log(10) after 1 minute. Germicides must be chosen carefully to ensure they are effective against viruses such as severe acute respiratory syndrome coronavirus.


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